Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H13IN2O2 . It is a derivative of pyrazole, a simple aromatic ring organic compound .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One method involves the reaction of ethyl 5-iodo-1H-pyrazole-4-carboxylate with 2-iodopropane in the presence of potassium carbonate in N,N-dimethylformamide . The reaction mixture is stirred at 25°C for 1 hour, then diluted with brine and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with an ethyl ester group at the 4-position, an iodine atom at the 5-position, and an isopropyl group at the 1-position .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate serves as a precursor in various synthetic routes aimed at creating novel chemical entities. It has been utilized in cross-coupling reactions, such as Sonogashira-type reactions, to generate 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates undergo cyclization to yield condensed pyrazoles, demonstrating the compound's versatility in the synthesis of complex heterocyclic structures (Arbačiauskienė et al., 2011). Furthermore, it has facilitated the facile synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing its utility in creating new N-fused heterocyclic products with potential applications in various fields including pharmacology and materials science (Ghaedi et al., 2015).
Crystal Structure Analysis and Biological Activities
The crystal structure and potential biological activities of derivatives synthesized from this compound have been studied. These investigations provide insights into the molecular geometry and interactions that underlie the compound's utility in various scientific research applications. For instance, the crystal structure determination of synthesized derivatives has facilitated the understanding of their structural characteristics and potential as fungicidal agents and plant growth regulators (Minga, 2005).
Development of New Chemical Entities
The compound's reactivity has been harnessed for the development of new chemical entities, including the synthesis of iodinated pyrazoles. These derivatives serve as valuable building blocks in the construction of complex molecules with diverse applications. The synthesis of such iodinated pyrazoles demonstrates the compound's role in enabling access to novel pyrazole series, which could have implications for future research in crop science, oncology, and beyond (Guillou & Janin, 2010).
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes. For example, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Properties
IUPAC Name |
ethyl 5-iodo-1-propan-2-ylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVZFBFLOSVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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